molecular formula C12H14O3 B148361 Ethyl 4-Methoxycinnamate CAS No. 24393-56-4

Ethyl 4-Methoxycinnamate

Cat. No.: B148361
CAS No.: 24393-56-4
M. Wt: 206.24 g/mol
InChI Key: DHNGCHLFKUPGPX-RMKNXTFCSA-N
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Description

Ethyl 4-Methoxycinnamate: is an organic compound with the molecular formula C₁₂H₁₄O₃ It is a colorless to pale yellow liquid with a sweet, fragrant odorThis compound is widely used in the fragrance industry and has various biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of ethyl p-methoxycinnamate is typically achieved through an esterification reaction. The process involves the reaction of 4-methoxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction mixture is heated under reflux conditions to facilitate the esterification process. Once the reaction is complete, the product is isolated through distillation and purification techniques .

Industrial Production Methods:

In industrial settings, the synthesis of ethyl p-methoxycinnamate can be scaled up using similar esterification methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions:

Ethyl 4-Methoxycinnamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert ethyl p-methoxycinnamate to its corresponding alcohols.

    Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 4-Methoxycinnamate has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound exhibits anti-inflammatory and anti-microbial properties, making it useful in biological studies.

    Medicine: this compound has shown potential as an anti-cancer agent, particularly in inhibiting the growth of melanoma cells. .

    Industry: It is widely used in the fragrance industry as an ingredient in perfumes, flavors, and personal care products.

Mechanism of Action

The mechanism of action of ethyl p-methoxycinnamate involves its interaction with various molecular targets and pathways:

    Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). .

    Anti-cancer Action: Ethyl 4-Methoxycinnamate inhibits the NF-κB pathway, which is involved in tumorigenesis. It acts as an inhibitor of p38 and Akt phosphorylation, leading to the suppression of NF-κB-dependent transcription.

    Anti-viral Action: The compound exhibits anti-viral activity by inhibiting the replication of dengue virus and reducing the production of viral proteins.

Comparison with Similar Compounds

Ethyl 4-Methoxycinnamate can be compared with other similar compounds, such as:

Uniqueness:

This compound stands out due to its diverse biological activities and wide range of applications. Its ability to inhibit multiple pathways, such as NF-κB and COX, makes it a versatile compound in both medicinal and industrial fields .

Properties

IUPAC Name

ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNGCHLFKUPGPX-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308962
Record name Ethyl (E)-4-methoxycinnamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethyl trans-p-methoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24393-56-4, 1929-30-2
Record name Ethyl (E)-4-methoxycinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24393-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl methoxycinnamate
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Record name Ethyl methoxycinnamate
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Record name Ethyl methoxycinnamate
Source DrugBank
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Record name Ethyl (E)-4-methoxycinnamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl p-methoxycinnamate
Source European Chemicals Agency (ECHA)
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Record name ETHYL METHOXYCINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD418S06XD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Ethyl trans-p-methoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

49 - 50 °C
Record name Ethyl trans-p-methoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The process of claim 1 wherein p-methoxy benzaldehyde is reacted with ethyl acetate in step (a); ethyl p-methoxycinnamate is formed in step (b) and ethyl p-methoxycinnamate and p-methoxycinnamic acid are reacted with a C8 alkanol in step (e) to produce a C8 alkyl p-methoxycinnamate as the product of the process.
Quantity
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Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-Methoxycinnamate
Ethyl 4-Methoxycinnamate
Ethyl 4-Methoxycinnamate
Ethyl 4-Methoxycinnamate
Ethyl 4-Methoxycinnamate

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